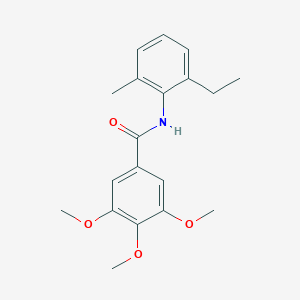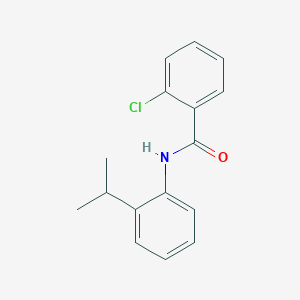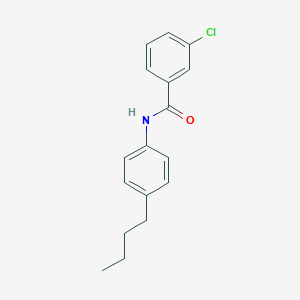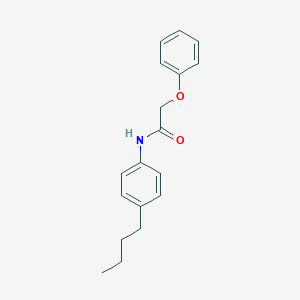![molecular formula C21H21NO B291857 2-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B291857.png)
2-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide, also known as NPT-440, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide has been studied for its potential applications in medicinal chemistry, particularly as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. It has also been studied for its potential use in material science, particularly as a building block in the synthesis of organic semiconductors.
Wirkmechanismus
The mechanism of action of 2-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide is not fully understood. However, studies have shown that it may act as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain. It may also inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in the development of cancer.
Biochemical and Physiological Effects:
Studies have shown that 2-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide has anti-inflammatory and analgesic effects, which may be due to its inhibition of COX-2 activity. It may also have anti-cancer effects, which may be due to its inhibition of HDAC activity. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide in lab experiments is its relatively simple synthesis method. It is also a relatively stable compound, which makes it easy to handle and store. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, particularly cancer and neurodegenerative diseases. Another direction is to study its potential use in material science, particularly in the development of organic semiconductors. Additionally, further studies are needed to fully understand its mechanism of action and to investigate its effects in different experimental settings.
Synthesemethoden
2-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide can be synthesized using different methods. One of the most common methods is the reaction of 1-naphthylamine with 4-isopropylbenzoyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound. Other methods include the use of palladium-catalyzed cross-coupling reactions and the Suzuki-Miyaura reaction.
Eigenschaften
Molekularformel |
C21H21NO |
|---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
2-naphthalen-1-yl-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C21H21NO/c1-15(2)16-10-12-19(13-11-16)22-21(23)14-18-8-5-7-17-6-3-4-9-20(17)18/h3-13,15H,14H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
KZWSATVBVACEML-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(dimethylamino)phenyl]-4-methoxybenzamide](/img/structure/B291774.png)

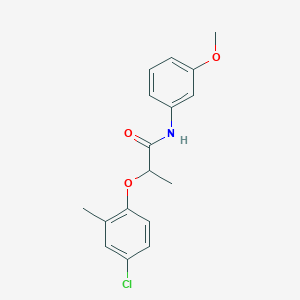
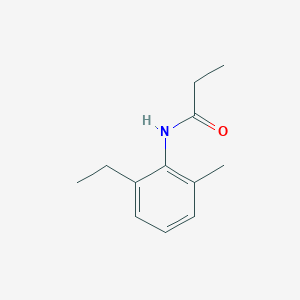
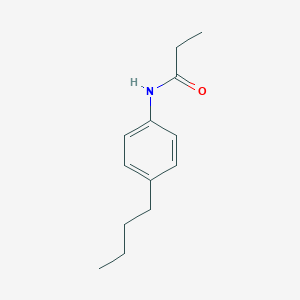
![N-(2-ethyl-6-methylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291785.png)
![N-(4-butylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291786.png)

